

A Technical Guide to the Solubility of Empagliflozin-d4 in Organic Solvents

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Compound of Interest

Compound Name: *Empagliflozin-d4*

Cat. No.: *B1157258*

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This document provides a comprehensive overview of the solubility characteristics of **Empagliflozin-d4**, a deuterated analog of Empagliflozin. Given that deuteriation typically has a minimal impact on solubility, the data presented herein is based on the properties of Empagliflozin. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed solubility data, experimental methodologies, and relevant biological pathway information.

Physicochemical Properties and Solubility Profile

Empagliflozin is a white to yellowish, non-hygroscopic crystalline solid.^[1] Its solubility is a critical parameter for formulation development and in vitro assay design. While practically insoluble in aqueous solutions like water and toluene, it exhibits solubility in various organic solvents.^[2]

The solubility of Empagliflozin in a range of common organic solvents has been experimentally determined. The following table summarizes these findings, providing a comparative view of its solubility profile.

Solvent	Solubility Category	Reported Concentration(s)
Dimethyl Sulfoxide (DMSO)	Soluble	~30 mg/mL[1], 90 mg/mL (199.59 mM)[3]
Dimethylformamide (DMF)	Soluble	~30 mg/mL[1]
Methanol	Sparingly Soluble	33.5 mg/mL[4]
Ethanol	Slightly to Soluble	~30 mg/mL[1], 8 mg/mL[4]
Acetonitrile	Slightly Soluble	2.6 mg/L[4]
Toluene	Practically Insoluble	<0.001 mg/mL[4]
Aqueous Mixtures		
1:1 Ethanol:PBS (pH 7.2)	Sparingly Soluble	~0.5 mg/mL[1]
50% Acetonitrile in Water	Soluble	68 mg/mL[4]
50% Methanol in Water	Slightly Soluble	6.4 mg/mL[4]

Note: Discrepancies in reported solubility values (e.g., for DMSO and Ethanol) may arise from variations in experimental conditions such as temperature, purity of materials, and equilibration time.

Experimental Protocol: Thermodynamic Solubility Determination

The determination of a compound's true, or thermodynamic, solubility is crucial for understanding its intrinsic physicochemical properties. The Shake-Flask method is the gold standard for this measurement due to its reliability.[5]

- **Preparation:** Ensure all glassware is clean and dry. Use high-purity Empagliflozin and analytical grade solvents.
- **Sample Addition:** Add an excess amount of solid Empagliflozin to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved

solid material at the end of the experiment is necessary to confirm that a saturated solution has been achieved.^[6]

- **Equilibration:** Seal the vials to prevent solvent evaporation. Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium.^[6]
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically-resistant filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
- **Quantification:**
 - Prepare a series of standard solutions of known Empagliflozin concentrations in the solvent of interest.
 - Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument.
 - Analyze the diluted sample and standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - Construct a calibration curve from the standard solutions and use it to determine the concentration of Empagliflozin in the saturated solution.
- **Data Reporting:** Express the final solubility in units such as mg/mL or molarity (mol/L).

Visualization of Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological pathways and experimental processes. The following diagrams have been generated using Graphviz (DOT language) to illustrate key concepts related to Empagliflozin.

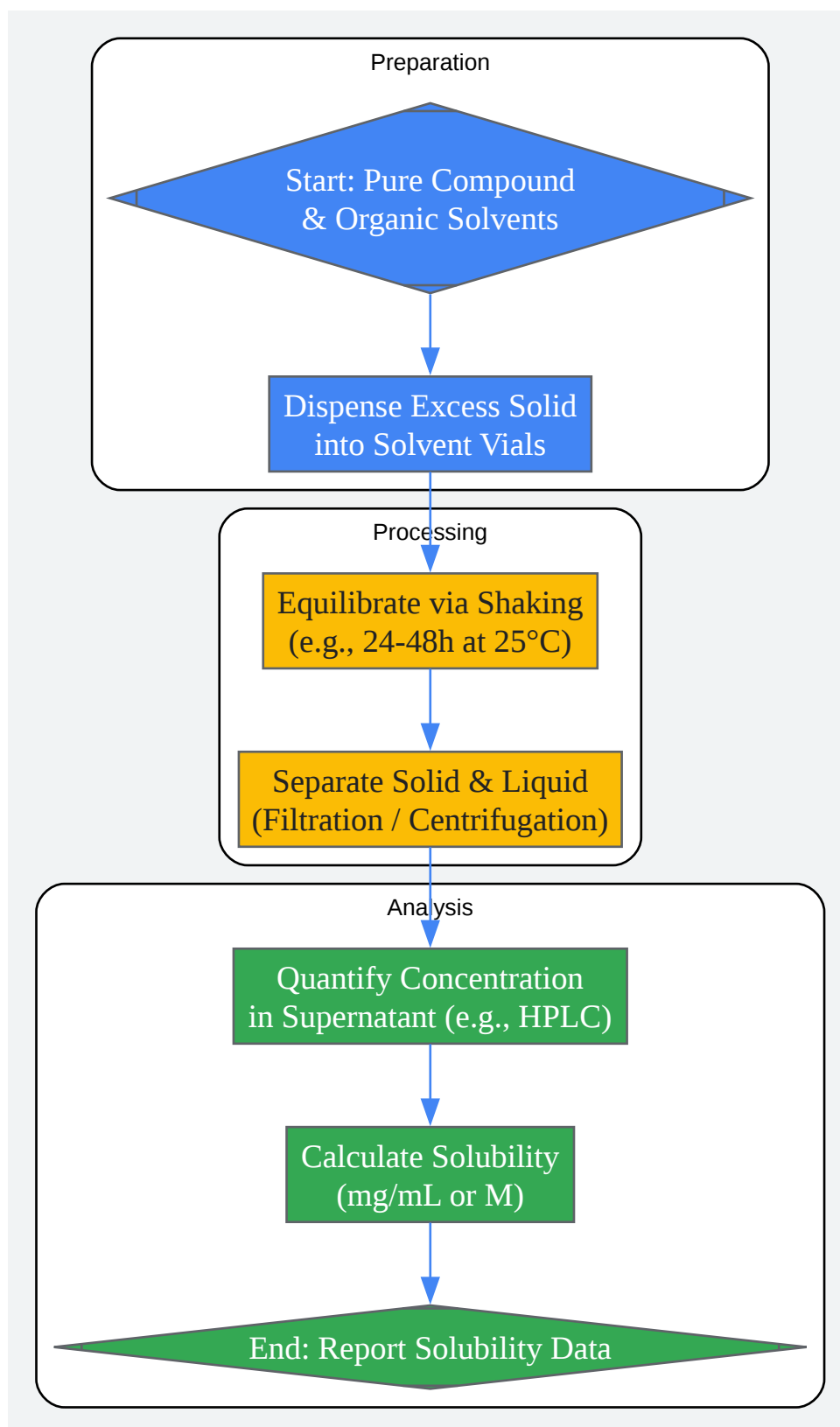
Empagliflozin's primary therapeutic effect is achieved through the selective inhibition of the Sodium-Glucose Cotransporter 2 (SGLT2) in the renal proximal tubule.^{[7][8][9]} This action prevents glucose reabsorption, leading to increased urinary glucose excretion and a reduction in blood glucose levels.^{[9][10]} Beyond glycemic control, Empagliflozin modulates several other

signaling pathways, contributing to its recognized cardioprotective and renoprotective effects.

[10]

Mechanism of action for Empagliflozin.

A systematic workflow is critical for the efficient and accurate determination of drug solubility. The diagram below outlines a standard procedure for thermodynamic solubility screening, from sample preparation to final data analysis.



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Thermodynamic solubility determination workflow.

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